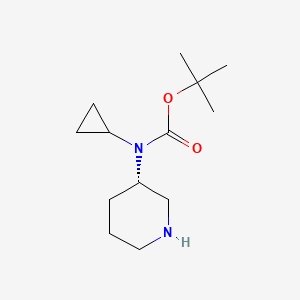

(S)-tert-Butyl cyclopropyl(piperidin-3-yl)carbamate

Description

(S)-tert-Butyl cyclopropyl(piperidin-3-yl)carbamate (CAS: 250275-25-3) is a chiral carbamate derivative featuring a piperidine core substituted with a cyclopropyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by its bicyclic framework, which combines the rigidity of the cyclopropane ring with the conformational flexibility of the piperidine moiety.

The Boc group serves to protect the amine functionality during synthetic processes, as exemplified in the synthesis of related carbamates (e.g., compound 19 in ), where yields of 50% were achieved under optimized coupling conditions .

Properties

IUPAC Name |

tert-butyl N-cyclopropyl-N-[(3S)-piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-6-7-10)11-5-4-8-14-9-11/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGOLKSFUYFLPB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N([C@H]1CCCNC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001183384 | |

| Record name | 1,1-Dimethylethyl N-cyclopropyl-N-(3S)-3-piperidinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250275-25-3 | |

| Record name | 1,1-Dimethylethyl N-cyclopropyl-N-(3S)-3-piperidinylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250275-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-cyclopropyl-N-(3S)-3-piperidinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (S)-tert-Butyl cyclopropyl(piperidin-3-yl)carbamate typically involves multi-step reactionsThe reaction conditions often involve the use of strong bases and specific catalysts to ensure the desired stereochemistry . Industrial production methods may involve optimized conditions to maximize yield and purity, such as the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

(S)-tert-Butyl cyclopropyl(piperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. .

Scientific Research Applications

(S)-tert-Butyl cyclopropyl(piperidin-3-yl)carbamate has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: The compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl cyclopropyl(piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of (S)-tert-butyl cyclopropyl(piperidin-3-yl)carbamate become evident when compared to related carbamates and piperidine derivatives. Below is a detailed analysis:

Table 1: Key Structural and Similarity Metrics

| CAS No. | Compound Name | Similarity Score | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| 250275-25-3 | This compound | - | C₁₃H₂₂N₂O₂ | Cyclopropyl-piperidine hybrid; Boc-protected amine |

| 159991-07-8 | (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | 0.83 | C₁₂H₂₀N₂O₂ | Bicyclic pyrrolo-pyridine; Boc group on nitrogen |

| 186203-81-6 | tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate | 0.83 | C₁₂H₂₀N₂O₂ | Partially saturated pyrrolo-pyridine; Boc at position 6 |

| 1867120-38-4 | (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate | - | C₉H₁₉NO₃ | Hydroxypropyl side chain; methyl substitution |

| 361440-67-7 | tert-Butyl((1R,3S)-3-(isopropyl)-3-[[...]cyclopentyl)carbamate (EP 1763351) | - | C₂₆H₃₃F₃N₂O₃ | Cyclopentane core; trifluoromethylphenyl substituent; complex bicyclic architecture |

Key Findings:

Bicyclic vs. Monocyclic Frameworks: Compounds like 159991-07-8 and 186203-81-6 exhibit bicyclic pyrrolo-pyridine systems, which confer enhanced conformational rigidity compared to the monocyclic piperidine in the target compound. This difference may influence binding affinity in biological targets, as rigid structures often improve selectivity .

Functional Group Variations :

The hydroxypropyl and methyl substituents in (S)-tert-butyl (2-hydroxypropyl)(methyl)carbamate (CAS: 1867120-38-4) enhance hydrophilicity, whereas the cyclopropyl group in the target compound introduces steric hindrance and lipophilicity. Such variations impact solubility and metabolic stability .

Synthetic Utility :

The Boc-protected amine in the target compound facilitates its use as an intermediate in multi-step syntheses, akin to the coupling strategies described in EP 1763351 (CAS: 361440-67-7), where tert-butoxycarbonyl groups are employed to stabilize reactive intermediates during peptide bond formation .

Pharmacological Implications : The cyclopropyl group in the target compound may mimic transition states in enzymatic reactions, a feature exploited in protease inhibitor design. In contrast, the trifluoromethylphenyl substituent in EP 1763351 enhances electronic effects, improving target engagement in kinase inhibition .

Biological Activity

(S)-tert-Butyl cyclopropyl(piperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article will explore its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A piperidine ring

- A cyclopropyl group

- A tert-butyl carbamate moiety

Its molecular formula is with a molecular weight of approximately 238.33 g/mol. The structural intricacies allow it to interact with various biological targets, influencing enzymatic and receptor activities.

Research indicates that this compound can modulate the activity of specific enzymes and receptors. The presence of the cyclopropyl group enhances its binding affinity to biological targets, potentially leading to significant alterations in cellular signaling pathways. This modulation suggests its utility in therapeutic contexts, particularly in conditions requiring precise control over protein functions.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits notable biological activity:

- Protein Interaction : The compound has been shown to bind effectively to certain receptors and enzymes, influencing their activity.

- Cellular Effects : Changes in cellular signaling pathways have been observed, indicating potential implications for drug development.

In Vivo Studies

Preclinical studies involving animal models have further elucidated the compound's biological effects:

- Therapeutic Potential : In models of disease, such as autoimmune disorders, this compound has demonstrated efficacy in modulating immune responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is insightful.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate | Piperidine ring, amino acid derivative | Specific binding affinity to certain receptors |

| tert-butyl N-(piperidin-4-ylmethyl)carbamate | Similar piperidine structure | Different side chain affecting biological activity |

| (R)-1-(8-methoxyquinoxalin-5-yl)-5-methylpiperidin-3-amines | Contains piperidine but different substituents | Potential use as a TLR7/8 antagonist |

This table highlights the diversity within this chemical class while emphasizing the unique structural features of this compound that may confer distinct biological properties and therapeutic potentials.

Case Studies

- Autoimmune Disease Model : In studies involving DBA/1 mice, treatment with this compound resulted in a significant reduction in autoantibody titers compared to control groups. This suggests its potential role in managing autoimmune responses.

- Cancer Therapeutics : Preliminary investigations into the compound's anticancer properties indicate that it may induce apoptosis in specific cancer cell lines, warranting further exploration in cancer therapy contexts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-tert-butyl cyclopropyl(piperidin-3-yl)carbamate, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl carbamate (Boc) protection of the piperidine amine is followed by cyclopropane ring installation via nucleophilic substitution or cross-coupling reactions . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (≥98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR identifies cyclopropane protons (δ ~0.5–1.5 ppm) and Boc-group tert-butyl signals (δ ~1.4 ppm). 2D NOESY confirms spatial proximity of stereogenic centers .

- X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and confirm the (S)-configuration .

- IR : Carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~1500 cm⁻¹) are diagnostic .

Q. How can researchers mitigate hydrolysis of the tert-butyl carbamate group during reactions?

- Methodological Answer : Use mild acidic conditions (e.g., TFA in DCM at 0°C) for Boc deprotection. Avoid prolonged exposure to moisture; store the compound under inert gas (N2/Ar) at –20°C .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported reaction yields for cyclopropane-piperidine coupling?

- Methodological Answer : Yield variations (~40–85%) arise from steric hindrance at the piperidin-3-yl position. Optimize using Pd-catalyzed Buchwald-Hartwig amination (XPhos ligand) or photoinduced cross-coupling to improve efficiency . Kinetic studies (e.g., in situ FTIR) monitor intermediate formation to adjust reaction time/temperature .

Q. How are enantiomeric impurities analyzed and quantified in this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:IPA = 90:10, 1 mL/min) to separate (S)- and (R)-enantiomers (retention times: 8.2 vs. 9.5 min) .

- NMR with Chiral Solvating Agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces split signals for enantiomers in 19F NMR .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model charge distribution on the piperidine nitrogen and cyclopropane ring strain. Fukui indices identify nucleophilic attack sites, guiding solvent selection (e.g., DMF stabilizes transition states) .

Q. How does the cyclopropane ring influence pharmacological activity in preclinical studies?

- Methodological Answer : The cyclopropane’s ring strain enhances target binding affinity (e.g., kinase inhibition). SAR studies compare EC50 values of cyclopropane vs. non-strained analogs using SPR (surface plasmon resonance) .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s stability under basic conditions. How should researchers validate these claims?

- Methodological Answer : Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.